1-Cyclohexyl-3,4-dimethylphospholane
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Overview
Description
1-Cyclohexyl-3,4-dimethylphospholane is an organic compound with the molecular formula C12H23P. It is a member of the phospholane family, characterized by a five-membered ring containing a phosphorus atom. This compound is notable for its unique structure, which includes a cyclohexyl group and two methyl groups attached to the phospholane ring .
Preparation Methods
The synthesis of 1-Cyclohexyl-3,4-dimethylphospholane typically involves the reaction of cyclohexylmagnesium chloride with a suitable phospholane precursor. The preparation of cyclohexylmagnesium chloride can be achieved through the reaction of cyclohexyl bromide with magnesium in anhydrous ether . The resulting Grignard reagent is then reacted with a phospholane precursor under controlled conditions to yield this compound.
Chemical Reactions Analysis
1-Cyclohexyl-3,4-dimethylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can undergo substitution reactions where the cyclohexyl or methyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclohexyl-3,4-dimethylphospholane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphine complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various organic compounds and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3,4-dimethylphospholane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-Cyclohexyl-3,4-dimethylphospholane can be compared with other similar compounds, such as:
Cyclohexylphosphine: Lacks the methyl groups on the phospholane ring, leading to different chemical properties and reactivity.
Dimethylphospholane: Lacks the cyclohexyl group, resulting in different steric and electronic effects.
Cyclohexylmethylphosphine: Contains only one methyl group and one cyclohexyl group, leading to different coordination chemistry and applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
CAS No. |
30540-36-4 |
---|---|
Molecular Formula |
C12H23P |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
1-cyclohexyl-3,4-dimethylphospholane |
InChI |
InChI=1S/C12H23P/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3 |
InChI Key |
MJAFFGIHRBLDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CP(CC1C)C2CCCCC2 |
Origin of Product |
United States |
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